

Comparison of Analytical Techniques for 2-Bromo-3,5-dinitropyridine Derivatives

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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitropyridine

Cat. No.: B102644

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The structural elucidation of **2-bromo-3,5-dinitropyridine** and its derivatives is crucial for understanding their chemical reactivity and potential applications in fields such as pharmaceuticals and materials science. While X-ray crystal structure analysis stands as the definitive method for determining the solid-state arrangement of atoms, other techniques provide complementary information about the electronic and vibrational properties of these molecules. This guide compares X-ray crystallography with spectroscopic and computational methods.

Data Presentation: A Comparative Overview

The following table summarizes the key crystallographic parameters for a related compound, 2-bromo-5-nitropyridine, which serves as a reference for what can be expected for **2-bromo-3,5-dinitropyridine** derivatives. This data is essential for understanding the precise three-dimensional structure.

Table 1: Crystallographic Data for 2-Bromo-5-nitropyridine[1]



| Parameter | Value |
|-------------------|------------|
| CCDC Number | 989200 |
| Empirical Formula | C5H3BrN2O2 |
| Formula Weight | 202.99 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 3.85 |
| b (Å) | 15.35 |
| c (Å) | 10.35 |
| β (°) | 95.0 |
| Volume (ų) | 610 |
| Z | 4 |

Note: Data for **2-bromo-3,5-dinitropyridine** is not publicly available. The data for the closely related 2-bromo-5-nitropyridine is presented as a representative example.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful technique that provides the precise arrangement of atoms in a crystalline solid.

Methodology:

• Crystal Growth: Suitable single crystals of the **2-bromo-3,5-dinitropyridine** derivative are grown. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone).



- Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Spectroscopic Analysis: FT-IR and FT-Raman

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a molecule.

Methodology:

- Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy, the sample is typically prepared as a KBr pellet. For Fourier-Transform (FT)-Raman spectroscopy, the sample is placed in a capillary tube.
- Data Acquisition:
 - \circ FT-IR: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
 - FT-Raman: The spectrum is obtained using an FT-Raman spectrometer with a near-infrared laser excitation (e.g., 1064 nm) to reduce fluorescence.
- Data Analysis: The observed vibrational frequencies are assigned to specific functional groups and vibrational modes of the molecule. These experimental frequencies can be compared with theoretical calculations for a more detailed assignment.[2][3]

Computational Analysis: Density Functional Theory (DFT)



Computational chemistry, particularly DFT, allows for the theoretical investigation of molecular structure, electronic properties, and vibrational frequencies.

Methodology:

- Model Building: The 3D structure of the 2-bromo-3,5-dinitropyridine derivative is built using molecular modeling software.
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).[2][3]
- Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to simulate the IR and Raman spectra.
- Property Calculations: Other properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution can be calculated to understand the molecule's reactivity and intermolecular interactions.

Visualizations

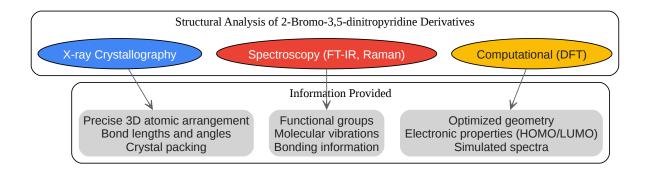
The following diagrams illustrate the experimental workflow for X-ray crystal structure analysis and a comparison of the different analytical techniques.



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Caption: Experimental workflow for X-ray crystal structure analysis.





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Caption: Comparison of information from different analytical techniques.

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